molecular formula C13H18N2O3 B1445589 tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate CAS No. 1421065-63-5

tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Cat. No.: B1445589
CAS No.: 1421065-63-5
M. Wt: 250.29 g/mol
InChI Key: YWRUTWVIVPTCKS-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate: is a heterocyclic compound that features a pyrido[1,2-a]pyrazine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the oxo functionality contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of bacterial cell wall synthesis or interference with viral replication processes .

Comparison with Similar Compounds

  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
  • tert-Butyl-substituted indolo[2,3-b]quinoxalines

Comparison: tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is unique due to its specific pyrido[1,2-a]pyrazine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

tert-butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)14-7-8-15-10(9-14)5-4-6-11(15)16/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRUTWVIVPTCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=CC2=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
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tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
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tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
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tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
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tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
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tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

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